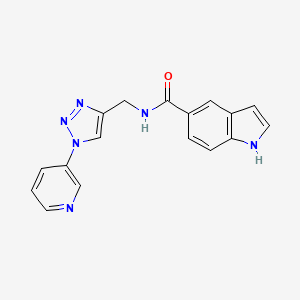

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a triazole core linked to a pyridinyl group and an indole-5-carboxamide moiety. This structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for targeting biological receptors.

Properties

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c24-17(13-3-4-16-12(8-13)5-7-19-16)20-9-14-11-23(22-21-14)15-2-1-6-18-10-15/h1-8,10-11,19H,9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGMOFOEKCRLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Coupling Reactions: The final step involves coupling the triazole-pyridine intermediate with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can be performed on the pyridine ring to yield piperidine derivatives.

Substitution: The compound can undergo various substitution reactions, especially at the triazole and pyridine rings, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxindole Derivatives: Formed through oxidation of the indole ring.

Piperidine Derivatives: Resulting from the reduction of the pyridine ring.

Functionalized Triazoles: Obtained through substitution reactions on the triazole ring.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural Features

The compound’s triazole-pyridinyl-indole architecture distinguishes it from similar molecules:

- Core Heterocycles: Target Compound: Indole-carboxamide linked to pyridinyl-triazole. Analog 1 (): Pyrrole-carboxamide with a trifluoromethylpyridinyl and imidazole substituent. Analog 2 (): Quinoline-sulfonamide linked to allyl- or benzyl-triazole. Structural variations influence electronic properties and binding affinities. For instance, the indole ring in the target compound may engage in π-π stacking more effectively than quinoline or pyrrole cores .

Physicochemical Properties

Key differences in NMR shifts and purity:

- Analog 1 () : Exhibits distinct ^1H NMR peaks at δ 11.55 (indole NH) and 8.63 (pyridinyl H), with 98.67% HPLC purity .

- Analog 2 (): Quinoline-sulfonamides show ^13C NMR shifts near 159 ppm (sulfonamide carbons), with yields ranging from 55% to 75% .

Data Tables

Table 2: Hypothetical Bioactivity Comparison

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features three distinct moieties: an indole core, a triazole ring, and a pyridine substituent. This unique combination contributes to its biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N6O |

| Molecular Weight | 308.34 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition: The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This mechanism is crucial for its potential as an anticancer agent.

Receptor Modulation: It can bind to specific receptors on cell surfaces, influencing intracellular signaling pathways. This interaction may lead to altered cellular responses that are beneficial in therapeutic contexts.

DNA Interaction: The compound may intercalate into DNA strands, disrupting replication and transcription processes. This property is particularly significant in the context of cancer treatment.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance:

- Cell Lines Tested: MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

Antimycobacterial Activity

Research indicates effectiveness against Mycobacterium tuberculosis, highlighting its potential as a candidate for tuberculosis therapy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis and Evaluation:

- A study synthesized the compound using a multi-step process involving cyclization and coupling reactions.

- Biological assays revealed significant inhibition of cancer cell growth at micromolar concentrations.

-

Structure–Activity Relationship (SAR):

- Investigations into variations of the triazole and indole moieties provided insights into how structural changes affect biological efficacy.

- Compounds with electron-withdrawing groups on the pyridine ring showed enhanced activity against certain cancer types.

-

Pharmacokinetics:

- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in vivo, making it a promising candidate for further development.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Benzofuran Derivatives | Contains benzofuran core | Antimicrobial | Limited anticancer activity |

| Triazole Derivatives | Similar triazole ring | Antiviral | Broader spectrum of activity |

| Pyridine Derivatives | Varying substituents on pyridine | Anticancer properties | Focus on specific substitutions |

Q & A

Q. What are the common synthetic routes for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-5-carboxamide, and what key reaction parameters influence yield?

The synthesis typically involves click chemistry for triazole formation and coupling reactions for indole-carboxamide assembly. For the triazole moiety, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, with reaction parameters such as catalyst concentration (Cu(I) salts), temperature (room temperature to 60°C), and solvent polarity (DMF or DMSO) critically affecting regioselectivity and yield . The indole-carboxamide segment is often synthesized via amide coupling using carbodiimide reagents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis . Purification via column chromatography or recrystallization is essential to isolate the final product, with yields ranging from 35% to 65% depending on steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

1H/13C NMR is critical for verifying connectivity and regiochemistry, particularly for distinguishing triazole protons (δ 7.5–8.5 ppm) and indole NH signals (δ ~11.5 ppm) . LC-MS confirms molecular weight and purity (>95%), while IR spectroscopy identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹) and triazole ring vibrations . For crystalline derivatives, X-ray diffraction (refined via SHELXL) resolves absolute configuration and intermolecular interactions, though data quality depends on crystal twinning and resolution limits .

Q. What are the standard protocols for evaluating the in vitro biological activity of this compound?

Common assays include:

- Enzyme inhibition : Dose-response curves (IC50) using fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for cholinesterases) .

- Receptor binding : Competitive displacement assays with radiolabeled ligands (e.g., [3H]-SR141716 for cannabinoid receptors) .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MDA-MB-231 for breast cancer), with IC50 values normalized to controls like doxorubicin .

- Oxidative stress modulation : ROS detection via DCFH-DA fluorescence in neuronal or endothelial cells .

Q. How can researchers validate the identity of the final compound when unexpected byproducts form?

High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC) resolves ambiguous proton assignments . For persistent byproducts (e.g., regioisomeric triazoles), HPLC-MS/MS with gradient elution separates and identifies impurities. Comparative analysis with synthetic intermediates (e.g., azide precursors) helps trace contamination sources .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?

Discrepancies often arise from flexible binding pockets or solvent effects not modeled in docking. Mitigation strategies include:

Q. What strategies are employed to optimize the regioselectivity of 1,2,3-triazole formation in the synthesis of this compound?

Regioselectivity in CuAAC is influenced by:

- Catalyst additives : Tris(triazolylmethyl)amine ligands enhance 1,4-selectivity .

- Solvent effects : Polar aprotic solvents (DMF) favor 1,4-triazoles, while nonpolar solvents may shift selectivity .

- Substitution patterns : Electron-withdrawing groups on alkynes or azides can bias cycloaddition outcomes .

Q. How does the presence of the pyridin-3-yl group in the triazole moiety influence the compound's pharmacokinetic properties?

The pyridine ring enhances water solubility via hydrogen bonding and improves blood-brain barrier penetration due to moderate logP values (~2.5–3.0) . However, it may increase metabolic susceptibility (e.g., CYP3A4-mediated oxidation), necessitating prodrug strategies or structural rigidification (e.g., fluorine substitution) to improve stability .

Q. What methodological approaches are used to analyze potential tautomeric forms of the indole carboxamide group under physiological conditions?

pH-dependent NMR (D2O vs. DMSO-d6) identifies tautomeric shifts in the indole NH and carbonyl groups . X-ray crystallography at varying temperatures can capture tautomer populations, while DFT calculations predict energetically favored states .

Q. What are the current limitations in understanding the structure-activity relationship (SAR) of triazole-indole hybrids, and how can targeted modifications address them?

Key gaps include:

- Bioisosteric replacements : Substituting triazole with oxadiazole or imidazole to modulate potency .

- Steric effects : Bulky substituents on the pyridine ring may hinder target engagement, requiring molecular modeling to optimize fit .

- Metabolic profiling : LC-MS/MS studies to identify degradation hotspots (e.g., triazole ring oxidation) .

Q. How can researchers address conflicting crystallographic data when refining the compound’s structure using SHELX?

Common issues like twinning or disorder are resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.